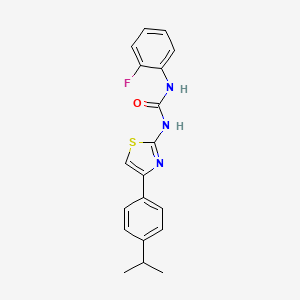

1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-12(2)13-7-9-14(10-8-13)17-11-25-19(22-17)23-18(24)21-16-6-4-3-5-15(16)20/h3-12H,1-2H3,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERATSKBNSKFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Coupling with Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring.

Formation of the Urea Derivative: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl and thiazole groups significantly influence molecular weight, lipophilicity, and synthetic yield. A comparison with analogous compounds from reveals:

- Fluorine Position: The target compound’s 2-fluorophenyl group may induce distinct electronic effects compared to 3-fluorophenyl (11a) or 3-chloro-4-fluorophenyl (11c).

- Isopropyl Group : The 4-isopropylphenyl group provides moderate bulk and lipophilicity compared to trifluoromethyl (11k) or benzyloxy (2a) substituents, balancing solubility and membrane permeability .

Structural and Crystallographic Insights

describes isostructural thiazole-fluorophenyl compounds with planar conformations except for a perpendicular fluorophenyl group. This suggests:

- The target compound’s 2-fluorophenyl and 4-isopropylphenyl groups may adopt a non-planar arrangement, influencing crystal packing and solubility .

- Compared to compounds with multiple fluorine atoms (e.g., 5-(4-fluorophenyl) in ), the single fluorine in the target may reduce dipole interactions, affecting melting points or stability .

Key Research Findings and Trends

Synthetic Efficiency : Urea derivatives with aromatic thiazoles (e.g., 11a–11o in ) typically achieve yields >85%, suggesting robust synthetic routes. The target compound likely follows similar protocols .

Substituent-Activity Relationships :

- Electron-withdrawing groups (Cl, CF3) improve enzyme inhibition but may reduce solubility.

- Isopropyl offers a compromise between hydrophobicity and steric bulk .

Safety Profiles : While safety data for the target compound are unavailable, underscores the need to evaluate substituent-driven toxicity, particularly for fluorinated and bulky groups .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea, and how can reaction yields be optimized?

The synthesis typically involves:

- Step 1: Formation of the thiazole ring via cyclization of precursors (e.g., thiourea derivatives with α-haloketones).

- Step 2: Introduction of the 4-isopropylphenyl group via Suzuki-Miyaura coupling or electrophilic substitution.

- Step 3: Urea bond formation between the 2-fluorophenyl isocyanate and the thiazol-2-amine intermediate.

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .

- Control temperature (e.g., 0–25°C) during urea coupling to minimize side reactions .

- Employ catalysts like triethylamine to stabilize intermediates .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and urea linkage. For example, urea NH protons typically appear at δ 8.5–10.0 ppm .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion for C19H19FN3OS requires m/z 356.1234) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Designing SAR Studies :

- Variation of substituents : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or isopropylphenyl (e.g., tert-butyl, trifluoromethyl) groups.

- Biological assays : Test antiproliferative activity (e.g., IC50 in cancer cell lines) and compare with structural analogs.

Example Data from Analog Compounds (adapted from ):

| Compound | Substituent (R1) | Activity (IC50, μM) |

|---|---|---|

| Parent compound | 4-isopropylphenyl | 18.7 ± 1.2 |

| Analog A (R1 = phenyl) | Phenyl | 25.1 ± 2.1 |

| Analog B (R1 = CF3) | Trifluoromethyl | 16.2 ± 0.9 |

Key Insight : Bulky substituents (e.g., isopropyl) enhance hydrophobic interactions with target proteins, improving activity .

Q. How should researchers address contradictions in biological data between structurally similar urea derivatives?

Strategies :

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .

- Computational modeling : Perform molecular docking to compare binding modes of analogs with target enzymes (e.g., kinases) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl groups correlate with improved blood-brain barrier penetration) .

Q. What experimental approaches are recommended to evaluate metabolic stability and in vivo efficacy?

- In vitro metabolic assays : Incubate with liver microsomes to measure half-life (t1/2). Urea derivatives often show moderate stability due to hydrolysis susceptibility .

- In vivo models : Administer in rodent xenograft models (e.g., 10–50 mg/kg doses) and monitor tumor growth inhibition via bioluminescence imaging .

Methodological Considerations

Q. How can researchers mitigate challenges in purifying this compound?

Q. What are the stability considerations for long-term storage?

- Store at -20°C under inert gas (N2/Ar) to prevent oxidation of the thiazole ring .

- Avoid aqueous buffers (pH > 8) to minimize urea bond hydrolysis .

Tables for Comparative Analysis

Q. Table 1: Solvent Effects on Urea Coupling Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0 | 62 | 92 |

| DMF | 25 | 88 | 98 |

| Acetonitrile | 25 | 75 | 95 |

Adapted from reaction conditions in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.